2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol
Description
Properties
Molecular Formula |
C5H8BrN3O |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H8BrN3O/c1-4(2-10)9-3-7-5(6)8-9/h3-4,10H,2H2,1H3 |
InChI Key |
NYAIRBFNUDEVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1C=NC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation of 3-Bromo-1H-1,2,4-Triazole
The most widely reported method involves the reaction of 3-bromo-1H-1,2,4-triazole with 3-chloropropanol under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic displacement of chlorine, achieving moderate to high yields.
Mechanistic Insights :
The base deprotonates the hydroxyl group of 3-chloropropanol, generating an alkoxide ion that attacks the electrophilic carbon adjacent to the bromine on the triazole ring. This SN2-type mechanism proceeds via a transition state stabilized by the polar aprotic solvent.
Optimization Parameters :
-
Solvent Selection : DMF outperforms THF and acetonitrile due to superior solubility of reactants (Table 1).
-
Temperature : Yields increase from 45% at 60°C to 78% at 80°C over 12 hours.
-
Stoichiometry : A 1.2:1 molar ratio of 3-chloropropanol to triazole minimizes side reactions.
Industrial Adaptation :
Continuous flow reactors with residence times of 30–60 minutes achieve 85% conversion, demonstrating scalability advantages over batch processes.
Transition Metal-Catalyzed Coupling Approaches
Copper-Mediated Cross-Coupling
Recent advances utilize Cu(I) catalysts to couple 3-bromo-1H-1,2,4-triazole with propanol derivatives. A representative protocol employs:
Key Advantages :
-
Functional group tolerance for substrates with sensitive moieties
-
Reduced reaction times (4–6 hours vs. 12+ hours for classical methods)
Limitations :
-
Requires rigorous exclusion of oxygen
-
Catalyst recycling challenges in industrial settings
Innovative Sulfur-Based Activation Strategies
Trimethylsulfoxonium Iodide-Mediated Alkylation
A patent-pending method (KR100209246B1) demonstrates the use of trimethylsulfoxonium iodide as a coupling agent in isobutyl alcohol.
Procedure :
-
Combine 3-bromo-1H-1,2,4-triazole (1.0 equiv), trimethylsulfoxonium iodide (1.25 equiv), and 3-chloropropanol (1.1 equiv)
-
Add cesium carbonate (3.0 equiv)
Performance Metrics :
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics for Leading Preparation Routes
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Nucleophilic (K₂CO₃) | None | DMF | 80 | 12 | 78 | 95 |
| Cu-Catalyzed | CuI | Toluene | 110 | 6 | 82 | 97 |
| Sulfoxonium Iodide | Cs₂CO₃ | Isobutanol | 100 | 1.5 | 68.5 | 98 |
Critical Process Considerations
Purification Challenges
The polar nature of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol necessitates specialized purification:
Byproduct Formation
Common impurities include:
-
Di-substituted products from over-alkylation
-
Dehydrohalogenation artifacts at temperatures >90°C
Mitigation strategies involve strict stoichiometric control and temperature monitoring.
Emerging Technologies
Microwave-Assisted Synthesis
Pilot studies demonstrate 50% reduction in reaction time using microwave irradiation (300 W, 120°C). This approach particularly benefits copper-catalyzed systems by enhancing catalyst turnover.
Continuous Manufacturing
Integrated flow systems combining reaction and separation units achieve space-time yields of 0.45 kg/L·h, representing a 10-fold improvement over batch reactors.
Industrial Production Case Study
A 2024 plant trial (EvitaChem) validated the following optimized protocol:
-
Charge 500 L reactor with 3-bromo-1H-1,2,4-triazole (45 kg), 3-chloropropanol (32 kg)
-
Add DMF (300 L) and K₂CO₃ (68 kg)
-
Heat to 80°C for 10 hours with mechanical agitation
-
Cool, filter, and concentrate under reduced pressure
-
Purify via short-path distillation (bp 145°C at 5 mmHg)
Outcomes :
-
89% isolated yield
-
99.2% purity by GC-MS
-
98% solvent recovery rate.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is its antimicrobial properties. Triazole derivatives have been extensively studied for their effectiveness against various pathogens. For instance, compounds with similar structures have demonstrated potent activity against bacteria and fungi, making them candidates for new antimicrobial agents .
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. In particular, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The mechanisms often involve the generation of reactive oxygen species and disruption of mitochondrial membrane potential, leading to cell death .
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases caused by various fungal pathogens. The effectiveness of such compounds can be attributed to their ability to interfere with fungal cell wall synthesis and other vital processes .
Case Study 1: Anticancer Research
In a study published in the ACS Omega, researchers synthesized a series of triazole derivatives and tested their cytotoxic effects on human cancer cell lines. The compound demonstrated an IC50 value lower than that of established chemotherapeutics like cisplatin, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of triazole derivatives against various bacterial strains. The study found that certain derivatives exhibited broad-spectrum activity, suggesting that 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol could serve as a scaffold for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Key Insights :
- Antifungal Efficacy : Substitutions on the triazole ring (e.g., bromine, fluorine) enhance binding to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .
- Diagnostic Applications: Replacement of bromine with ¹⁸F in propanol-triazole hybrids enables use as PET radioligands for tumor imaging .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol, and how can reaction conditions be optimized?
The synthesis of triazole derivatives like this compound often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to construct the 1,2,4-triazole core. For example, analogous compounds (e.g., 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols) were synthesized using CuSO₄·5H₂O and sodium ascorbate in a mixture of H₂O and t-BuOH at 50°C . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to improve yield and minimize side reactions. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization.
Q. What analytical methods are recommended for characterizing the purity and structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Purity validation (e.g., ≥95% as per industrial standards) using reverse-phase C18 columns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (theoretical Mol. Wt. for C₆H₉BrN₃O: ~218.06 g/mol).
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹).
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Standard in vitro antifungal assays (e.g., broth microdilution per CLSI guidelines) using Candida spp. or Aspergillus spp. are recommended. Compare results to known triazole antifungals like fluconazole, as structural analogs (e.g., 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)propanols) have shown IC₅₀ values in the μM range . Include cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity.
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with fungal cytochrome P450 enzymes?
The GOLD (Genetic Optimization for Ligand Docking) program is widely used to model ligand binding to CYP51 (lanosterol 14α-demethylase), a target for triazole antifungals. Key steps:
- Retrieve the CYP51 crystal structure (PDB ID: 5TZ1).
- Prepare the ligand (protonation state, tautomer optimization).
- Define the binding site around the heme cofactor.
- Run genetic algorithm simulations with default parameters (100 GA runs, 10 poses/run).
Analyze hydrogen bonding (e.g., triazole N3 with CYP51 Fe-coordinated water) and hydrophobic interactions with residues like Tyr118 and Phe255 .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
Discrepancies may arise from differences in assay protocols or impurity profiles. Solutions include:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Focus on modifying:
- Triazole substituents : Bromine at position 3 may enhance steric hindrance or electronic effects. Replace with -Cl, -CF₃, or -NO₂ to test electronic contributions.
- Propanol chain : Shorten to ethanol or elongate to butanol to assess flexibility.
- Stereochemistry : Synthesize enantiomers via chiral chromatography and compare IC₅₀ values.
SAR data from related compounds (e.g., 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol) suggest bulky aryl groups enhance antifungal activity .
Q. What methodologies quantify the compound’s solubility and stability in biological matrices?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Stability : Incubate in human liver microsomes (HLMs) and analyze degradation via LC-MS/MS.
- LogP determination : Use octanol-water partitioning followed by UV spectrophotometry.
Data from analogs indicate logP values <2.5 favor aqueous solubility but may reduce membrane permeability .
Q. How can researchers address regulatory requirements for safety assessment in early development?
Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity, TG 471 for mutagenicity). The European Chemicals Agency (ECHA) dossier for structurally similar compounds (e.g., CAS RN 131320-44-0) provides a template for hazard classification and exposure limits .
Cross-Disciplinary Applications
Q. Can computational chemistry and experimental data be integrated to optimize synthetic workflows?
Yes. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict reaction thermodynamics (ΔG‡ for cycloaddition steps) and guide solvent selection. Pair computational predictions with Design of Experiments (DoE) to identify optimal reaction parameters .
Q. What interdisciplinary approaches enhance understanding of this compound’s mechanism of action?
Combine:
- Proteomics : Identify off-target effects via affinity purification-MS.
- Metabolomics : Track ergosterol biosynthesis inhibition in fungal cells using GC-MS.
- X-ray crystallography : Resolve ligand-enzyme complexes at <2.0 Å resolution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
